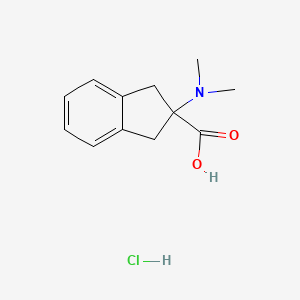

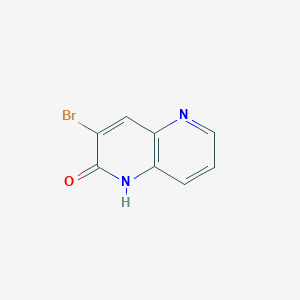

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Overview

Description

This compound is likely a derivative of tetrahydroquinoline, a type of organic compound. Tetrahydroquinolines are often used in the synthesis of various pharmaceuticals . The tert-butylcarbamoyl group is a common functional group in organic chemistry and is often used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a tetrahydroquinoline core with a tert-butylcarbamoyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, while not directly mentioned, is closely related to compounds within the tetrahydroquinoline family that have been studied for various synthetic and chemical property explorations. These studies have provided insights into their synthesis methods, stereochemical properties, and potential applications in drug development and materials science.

EPC-Synthesis of Tetrahydroisoquinolines : A study by Huber and Seebach (1987) outlines the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids. This method showcases the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines, relevant to alkaloid synthesis and potentially applicable to derivatives like 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Huber & Seebach, 1987.

BBDI as a tert-Butoxycarbonylation Reagent : Saito, Ouchi, and Takahata (2006) introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel reagent for tert-butoxycarbonylation of acidic substrates. This chemical tool could be beneficial for modifying compounds within the tetrahydroquinoline class, including those structurally similar to 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, enhancing their utility in further chemical transformations Saito, Ouchi, & Takahata, 2006.

Marine Drug Synthesis : Li et al. (2013) described the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in antitumor antibiotic tetrahydroisoquinoline natural products. This indicates the potential of tetrahydroquinoline derivatives in contributing to the structural-activity relationship studies of marine drugs, suggesting similar applicability for 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid in drug discovery Li et al., 2013.

Facile One-Pot Synthesis : Ryabukhin et al. (2008) developed a one-pot method for synthesizing 1,2,3,4-tetrahydroquinoline-3-carboxylic acids based on the tert-amino effect. This efficient synthetic approach could be relevant for generating structurally related compounds, offering insights into the versatility and adaptability of the synthesis processes for tetrahydroquinoline derivatives Ryabukhin et al., 2008.

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)16-14(20)17-9-5-7-10-11(13(18)19)6-4-8-12(10)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSIURYKHMMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)